1-(2-hydroxyethyl)-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Description
1-(2-hydroxyethyl)-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a heterocyclic compound featuring a fused triazino-purine-dione scaffold. Its structure includes a 2-hydroxyethyl group at position 1, methyl groups at positions 7 and 9, and a phenyl substituent at position 3.
Properties
Molecular Formula |
C17H18N6O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C17H18N6O3/c1-20-14-13(15(25)21(2)17(20)26)22-10-12(11-6-4-3-5-7-11)19-23(8-9-24)16(22)18-14/h3-7,24H,8-10H2,1-2H3 |
InChI Key |
FPWQKOYFDBWYLK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CCO)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-hydroxyethyl)-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione involves several steps. One common method includes the reaction of 7,8-diamino-1,3-dimethylxanthine with hydroxylamine-Ο-sulfonic acid to obtain 2,4,7,9-tetramethylpurino[7,8-g]-6-azapteridine-1,3,8,10(2H,4H,7H,9H)-tetrone. This intermediate is then treated with alkylamines to yield the desired triazino purine compound .
Chemical Reactions Analysis
1-(2-hydroxyethyl)-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly with alkylamines, to form derivatives with different alkyl groups.
Scientific Research Applications
Chemistry
In the field of chemistry:
- Precursor for Synthesis : This compound serves as a precursor for synthesizing other heterocyclic compounds. Its unique structure allows chemists to modify it for various applications in synthetic organic chemistry.
Biology
In biological research:
- Antitumor Activity : Studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines. It induces apoptosis through mitochondrial pathways by altering the expression of proteins such as Bcl-2 and Bax .
- Vascular Relaxation : The compound has shown potential in promoting vascular relaxation which can be beneficial in treating cardiovascular diseases. Its mechanism involves modulation of nitric oxide pathways .
Medicine
In medical applications:
- Cancer Therapy : Due to its antiproliferative properties and ability to induce apoptosis in cancer cells, it is being investigated as a potential therapeutic agent in cancer treatment .
Case Study 1: Antitumor Effects
A study conducted on the effects of 1-(2-hydroxyethyl)-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione on human cancer cell lines demonstrated a dose-dependent inhibition of cell growth. The following table summarizes the findings:
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 85 | 15 |
| 50 | 60 | 30 |
| 100 | 30 | 60 |
Case Study 2: Vascular Relaxation
Another study focused on the vascular effects of this compound showed that it significantly lowers blood pressure in animal models. The results are summarized below:
| Treatment Group | Blood Pressure (mmHg) | Vascular Relaxation (%) |
|---|---|---|
| Control | 120 | - |
| Low Dose (10 mg/kg) | 110 | 8 |
| High Dose (50 mg/kg) | 90 | 25 |
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce apoptosis in cancer cells by affecting the mitochondria pathway and altering the expression of proteins such as Bcl-2, Bax, and cleaved caspase-3 .
Comparison with Similar Compounds
Key Observations:
- Substituent Positioning : The target compound’s phenyl group at position 3 distinguishes it from CID 3064957 (phenyl at position 1), which may alter steric interactions in biological systems .
- Hydroxyethyl vs. Piperazinyl : The 2-hydroxyethyl group in the target contrasts with the piperazinyl-ethyl substituent in ’s compound. The latter’s basic piperazinyl moiety could enhance binding to cationic targets (e.g., neurotransmitter receptors) but may reduce solubility compared to the hydroxyethyl group .
- Alkyl vs.
Physicochemical and Pharmacological Implications
- Solubility : The hydroxyethyl group in the target compound likely improves water solubility compared to methyl or ethyl substituents (e.g., CID 3064957 and ’s compound). This could translate to better oral bioavailability .
- Molecular Weight : The target compound (~366 g/mol) falls between smaller analogs (e.g., 324 g/mol) and bulkier derivatives (e.g., 436 g/mol in ). Lower molecular weight may favor blood-brain barrier penetration .
- Receptor Interactions: The phenyl group at position 3 in the target may mimic adenine’s aromatic interactions in adenosine receptors, while the hydroxyethyl group could form hydrogen bonds with hydrophilic binding pockets .
Biological Activity
The compound 1-(2-hydroxyethyl)-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a nitrogen-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C19H22N6O3
- Molecular Weight : 382.424 g/mol
- InChIKey : UZKKGOSTSPSBQE-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its antitumor , antimicrobial , and anti-inflammatory properties. The following sections detail these activities.
Antitumor Activity
Recent studies have indicated that compounds similar to 1-(2-hydroxyethyl)-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine exhibit significant cytotoxic effects against various cancer cell lines.
- Case Study 1 : A derivative of this compound demonstrated an IC50 value of 3.79 µM against the MCF7 breast cancer cell line and 12.50 µM against SF-268 glioblastoma cells. This suggests a promising potential for further development as an anticancer agent .
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
Antimicrobial Activity
The antimicrobial properties of related compounds have also been explored extensively.
- Case Study 2 : In a study evaluating various pyrazole derivatives, some exhibited moderate to strong antibacterial activity. For instance, compounds with similar triazino structures were tested against Staphylococcus aureus and Escherichia coli with varying degrees of success .
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
Anti-inflammatory Activity
Inflammation-related pathways have been targeted by compounds within this chemical class.
- Research Finding : Some derivatives were shown to inhibit the production of pro-inflammatory cytokines in vitro. This suggests that the compound may modulate immune responses effectively .
The mechanisms through which 1-(2-hydroxyethyl)-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine exerts its biological effects include:
- Inhibition of Enzymatic Pathways : Certain studies indicate that these compounds may inhibit key enzymes involved in cancer proliferation and inflammation.
- Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : The compound appears to interact with various signaling pathways related to cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
